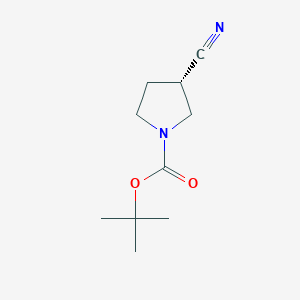

(S)-1-Boc-3-cyanopyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDMCMFPUSCJNA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373539 | |

| Record name | (S)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132945-78-9 | |

| Record name | (S)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Boc-3-cyanopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-N-Boc-3-cyanopyrrolidine, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35ETK6F9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-1-Boc-3-cyanopyrrolidine physical and chemical properties

An In-Depth Technical Guide to (S)-1-Boc-3-cyanopyrrolidine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral synthetic building block of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry. Its structure incorporates a five-membered pyrrolidine ring, a common motif in numerous natural products and pharmaceutically active compounds.[1] The molecule's utility is enhanced by two key features: the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a cyano functional group at the 3-position. The Boc group provides stability and allows for selective reactions at other sites, while the versatile cyano group can be transformed into various other functionalities, such as amines and carboxylic acids.[1][2] This unique combination of a chiral scaffold and versatile functional groups makes this compound a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 132945-78-9 | [6] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [2][7][8] |

| Molecular Weight | 196.25 g/mol | [7][8][9] |

| Appearance | Colorless to pale yellow or light brown solid | [2][7] |

| Boiling Point | 307.9 ± 35.0 °C (Predicted) | [7][9] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [7] |

| Flash Point | 140 °C | [7] |

| pKa | -3.73 ± 0.40 (Predicted) | [7][9] |

| Storage Conditions | 2-8°C, under inert atmosphere | [7][9] |

Synthesis and Mechanistic Insights

A prevalent method for the synthesis of 1-Boc-3-cyanopyrrolidine involves the nucleophilic substitution of a suitable leaving group at the 3-position of the pyrrolidine ring with a cyanide salt. A common precursor is a mesylate- or tosylate-activated alcohol.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[10]

-

Reaction Setup: A solution is prepared by dissolving tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10 mmol) and sodium cyanide (50 mmol) in N,N-dimethylformamide (DMF, 100 mL).

-

Expert Insight: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the bimolecular nucleophilic substitution (SN2) reaction. An excess of sodium cyanide is used to drive the reaction to completion.

-

-

Reaction Execution: The reaction mixture is stirred at 100°C for 16 hours.

-

Expert Insight: The elevated temperature is necessary to overcome the activation energy for the SN2 reaction, ensuring a reasonable reaction rate.

-

-

Workup: After completion, the mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic phases are washed sequentially with water and saturated brine.

-

Expert Insight: The aqueous workup serves to remove the excess sodium cyanide and the DMF solvent. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to yield the final product.[10]

This self-validating protocol includes a purification step that allows for the isolation of the target compound with high purity, which can be confirmed by analytical techniques such as NMR spectroscopy.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Boc Protecting Group: The tert-butoxycarbonyl group is a robust protecting group for the pyrrolidine nitrogen, stable to a wide range of reaction conditions. It can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid) when the nitrogen's nucleophilicity is required for subsequent transformations.[1]

-

The Cyano Group: The nitrile functionality is a versatile precursor to other important chemical groups. For instance, it can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is crucial for introducing amine functionalities in drug synthesis.[5] Alternatively, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

These reactive handles make this compound a key intermediate in several areas:

-

Pharmaceutical Synthesis: It is a vital building block for creating drugs targeting neurological disorders.[3][4][5] It is also used to prepare aroyl-substituted pyrrolidines that exhibit monoamine reuptake inhibition activity.[10]

-

Peptide Chemistry: The chiral pyrrolidine scaffold is used in peptide synthesis to create complex peptide structures and peptidomimetics, often enhancing stability and bioavailability.[3][4][5]

-

Organic Chemistry Research: Chemists utilize this compound to construct diverse molecular frameworks for investigating biological activities and developing new synthetic methodologies.[3][4]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[7] It can cause skin, eye, and respiratory system irritation.[7][8]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7][11]

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11]

-

-

First Aid:

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[7][9][11] Keep away from heat, sparks, and open flames.[11]

Spectral Data Interpretation

While specific spectra for this compound are not provided in the search results, a general interpretation based on its structure is as follows:

-

¹H NMR: The spectrum would show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The protons on the pyrrolidine ring would appear as complex multiplets in the region of 2.0-4.0 ppm.

-

¹³C NMR: The spectrum would display a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the Boc group around 154 ppm. The carbons of the methyl groups on the Boc protector would appear around 28 ppm. The carbons of the pyrrolidine ring would resonate in the 24-60 ppm range. The carbon of the cyano group would be observed further downfield.

-

IR Spectroscopy: A characteristic sharp peak would be expected around 2240 cm⁻¹ for the C≡N stretch of the nitrile group. A strong absorption around 1690 cm⁻¹ would correspond to the C=O stretch of the Boc carbamate.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 132945-78-9: this compound | CymitQuimica [cymitquimica.com]

- 3. golfcourse.uga.edu [golfcourse.uga.edu]

- 4. FCKeditor - Resources Browser [ohiotech.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 132945-78-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. (R)-1-Boc-3-cyanopyrrolidine 96 132945-76-7 [sigmaaldrich.com]

- 9. 1-N-Boc-3-Cyanopyrrolidine - Protheragen [protheragen.ai]

- 10. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

(S)-1-Boc-3-cyanopyrrolidine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

(S)-1-Boc-3-cyanopyrrolidine, identified by CAS number 132945-78-9, is a pivotal chiral building block in modern medicinal chemistry. Its unique structural features—a stereodefined pyrrolidine core, a versatile nitrile functional group, and a stable Boc-protecting group—make it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of its chemical properties, stereoselective synthesis, purification strategies, and analytical characterization. Furthermore, it delves into its critical role in the development of targeted therapies, with a particular focus on its application in the synthesis of Janus kinase (JAK) inhibitors such as Upadacitinib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-value intermediate in their synthetic programs.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it ideal for optimizing interactions with biological targets. The introduction of a nitrile group at the 3-position, as in this compound, provides a versatile chemical handle that can be elaborated into a variety of other functional groups, including amines, carboxylic acids, and amides, thereby expanding its synthetic utility.[2]

The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen, ensuring its stability across a wide range of reaction conditions while allowing for facile removal under mild acidic conditions.[3] The specific (S)-stereochemistry is often crucial for achieving the desired pharmacological activity, as enantiomers of a drug can exhibit significantly different potency and safety profiles.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring quality control.

| Property | Value | Source(s) |

| CAS Number | 132945-78-9 | [4] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [5] |

| Molecular Weight | 196.25 g/mol | [5] |

| Appearance | White to pale yellow solid | [5] |

| Optical Activity | [α]/D ≈ -21.0° (c=1 in methanol) for (R)-enantiomer | [6] |

| Boiling Point | 307.9±35.0 °C (Predicted) | [5] |

| Storage | 2-8 °C, under inert atmosphere | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of this compound. Below are the expected chemical shifts based on analysis of structurally similar N-Boc-pyrrolidine derivatives.[7]

¹H NMR (Nuclear Magnetic Resonance):

-

δ 3.40-3.70 (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen (C2-H₂ and C5-H₂). These often appear as a complex multiplet due to the influence of the Boc group, which can introduce rotamers.

-

δ 3.10-3.30 (m, 1H): Proton at the chiral center bearing the cyano group (C3-H).

-

δ 2.10-2.40 (m, 2H): Protons on the C4 position of the pyrrolidine ring (C4-H₂).

-

δ 1.47 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group, appearing as a sharp singlet.

¹³C NMR:

-

δ ~154.0: Carbonyl carbon of the Boc group.

-

δ ~119.0: Carbon of the nitrile group (C≡N).

-

δ ~80.0: Quaternary carbon of the tert-butyl group.

-

δ ~46.0, ~45.0: Carbons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5).

-

δ ~31.0: Carbon of the pyrrolidine ring (C4).

-

δ ~28.5: Methyl carbons of the tert-butyl group.

-

δ ~25.0: Chiral carbon bearing the nitrile group (C3).

Stereoselective Synthesis: Pathways to Enantiopurity

The enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. The most common and reliable strategies commence from an enantiopure precursor, (S)-1-Boc-3-hydroxypyrrolidine, thereby preserving the critical stereocenter. Two primary methods are employed for the conversion of the hydroxyl group to the nitrile.

Two-Step Synthesis via Mesylation and Nucleophilic Substitution

This robust and scalable method involves the activation of the hydroxyl group followed by displacement with a cyanide salt. The inversion of stereochemistry is not expected in this two-step process if the starting material has the desired (S) configuration at the 3-position. However, to achieve the (S)-cyano product, one must start with the (R)-hydroxy precursor, as the Sₙ2 displacement will invert the stereocenter.

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol:

-

Mesylation: Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up and Isolation of Mesylate: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, tert-butyl (3R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, which is often used in the next step without further purification.

-

Cyanation: Dissolve the crude mesylate in anhydrous dimethylformamide (DMF). Add sodium cyanide (2.0-3.0 eq) and heat the mixture to 80-100 °C.[8] Monitor the reaction by TLC or HPLC until the mesylate is consumed.

-

Final Work-up and Purification: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Combine the organic layers, wash extensively with water and then brine to remove DMF and excess cyanide. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography.

One-Pot Synthesis via the Mitsunobu Reaction

The Mitsunobu reaction offers an elegant alternative, enabling the direct conversion of the hydroxyl group to the nitrile with a predictable inversion of stereochemistry.[9] This method is particularly useful as it proceeds under mild conditions. Starting with (R)-1-Boc-3-hydroxypyrrolidine will yield the desired (S)-cyanopyrrolidine. Acetone cyanohydrin can serve as a safer and more convenient source of cyanide for this transformation.[10]

Experimental Protocol:

-

Reaction Setup: To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add acetone cyanohydrin (1.5 eq).

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct. Direct purification by column chromatography is often sufficient to isolate the desired product.

Purification and Impurity Profiling

Achieving high purity is critical for pharmaceutical intermediates. The primary methods for purifying this compound are column chromatography and crystallization.

Caption: General workflow for the purification and analysis of this compound.

Chromatographic Purification

Silica gel column chromatography is the most common method for initial purification. A gradient of ethyl acetate in hexanes is typically effective. For Mitsunobu reactions, specific techniques can be employed to remove byproducts. Triphenylphosphine oxide can often be precipitated from a concentrated solution in diethyl ether by the slow addition of hexanes.[11]

Impurity Profile

Understanding the potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final drug substance.

-

Process-Related Impurities:

-

Unreacted Starting Material: Residual (R)-1-Boc-3-hydroxypyrrolidine or its mesylate.

-

(R)-1-Boc-3-cyanopyrrolidine: The undesired enantiomer, which may be present if the starting material was not enantiopure. Its presence must be carefully monitored using chiral chromatography.

-

-

Reaction Byproducts:

-

From Mitsunobu: Triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazinedicarboxylate. Incomplete reaction or side reactions can also lead to other phosphorus-containing impurities.[12]

-

-

Degradation Products:

Applications in Drug Discovery: A Key Intermediate for JAK Inhibitors

This compound is a valuable building block for a range of therapeutic targets. Its most prominent recent application is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.

Synthesis of Upadacitinib (ABT-494)

Upadacitinib is a selective JAK1 inhibitor developed for the treatment of rheumatoid arthritis.[15] The synthesis of Upadacitinib involves a core pyrrolidine structure where the stereochemistry is critical for its potent and selective activity. While multiple synthetic routes exist, the chiral pyrrolidine fragment is a key intermediate, and building blocks like this compound serve as precursors to the required substituted pyrrolidine core.[1][16][17][18] The nitrile group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing a point of attachment for other fragments of the final drug molecule.

Caption: Conceptual role of this compound in the synthesis of Upadacitinib.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory or manufacturing setting. Based on the safety data for the (R)-enantiomer, the following precautions should be observed.[6]

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) under an inert atmosphere to prevent degradation.

Conclusion

This compound is a sophisticated and highly valuable chiral intermediate that empowers the synthesis of complex, stereochemically defined pharmaceutical agents. Its well-defined properties, coupled with established and reliable synthetic and purification protocols, make it a strategic asset in drug discovery and development pipelines. The successful application of this building block in the synthesis of next-generation therapies, such as JAK inhibitors, underscores its importance and ensures its continued relevance to the pharmaceutical industry. A comprehensive understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for any scientist aiming to incorporate this versatile scaffold into their research and development programs.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

American Chemical Society. (n.d.). Upadacitinib: Process development of a JAK1 inhibitor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of Variable Impurity Profile from a Mitsunobu Reaction Using Insights from Kinetic Modeling, Multi-Phase Interactions and CFD. Retrieved from [Link]

-

ACS Publications. (2014). Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir. Organic Process Research & Development. Retrieved from [Link]

-

Carboline. (2022). Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Google Patents. (n.d.). US20230139156A1 - Process and intermediates for the preparation of upadacitinib.

-

SciELO. (2023). FeCl3-Catalyzed Cross-Coupling for Improving the Synthesis of Upadacitinib. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2021005484A1 - Pyrrolidine compounds, its salt and use in the preparation of upadacitinib thereof.

-

Protheragen. (n.d.). 1-N-Boc-3-Cyanopyrrolidine. Retrieved from [Link]

-

ResearchGate. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Acros Pharmatech. (n.d.). (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐Pot Mitsunobu Protocol to Access Ketene S,S‐/N,S‐Acetals at Room Temperature. Retrieved from [Link]

Sources

- 1. WO2021005484A1 - Pyrrolidine compounds, its salt and use in the preparation of upadacitinib thereof - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. 1-N-Boc-3-Cyanopyrrolidine - Protheragen [protheragen.ai]

- 6. (R)-1-Boc-3-cyanopyrrolidine 96 132945-76-7 [sigmaaldrich.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short Topic: More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. scielo.br [scielo.br]

- 16. Upadacitinib: Process development of a JAK1 inhibitor - American Chemical Society [acs.digitellinc.com]

- 17. Collection - Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib - Organic Process Research & Development - Figshare [acs.figshare.com]

- 18. US20230139156A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]

(S)-1-Boc-3-Cyanopyrrolidine: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of (S)-1-Boc-3-cyanopyrrolidine, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will explore its fundamental molecular characteristics, detail a robust synthetic protocol with mechanistic justifications, and illuminate its strategic applications in modern organic synthesis. The document emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

Nitrogen-containing heterocycles are foundational structural motifs in pharmacology, with 59% of unique small-molecule drugs approved by the FDA containing such a feature.[1] Among five-membered nonaromatic nitrogen heterocycles, the pyrrolidine ring is the most frequently utilized core structure in drug design.[1] The inherent stereochemistry and conformational rigidity of substituted pyrrolidines allow for precise three-dimensional arrangements that can enhance binding affinity and selectivity for biological targets.

This compound has emerged as a particularly valuable intermediate due to its unique combination of structural features:

-

Defined Stereocenter: The (S)-configuration at the C3 position is critical for asymmetric synthesis, enabling the construction of enantiomerically pure target molecules.[2][3]

-

Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen, preventing its participation in undesired side reactions. This protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, allowing for sequential, controlled synthetic transformations.[4]

-

Versatile Functional Handle: The cyano (nitrile) group at the C3 position is not merely a placeholder but a versatile precursor to other critical functional groups, including primary amines (via reduction) and carboxylic acids (via hydrolysis).[4]

This combination makes this compound an ideal starting material for creating diverse molecular frameworks for drug discovery pipelines, particularly in the development of agents targeting neurological disorders.[5][6]

Physicochemical Properties and Specifications

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [2][7][8] |

| Molecular Weight | 196.25 g/mol | [2][7][8] |

| CAS Number | 132945-78-9 | [2][7] |

| Appearance | Solid, light brown or pale yellow solidified mass or fragments | [2][9] |

| Typical Purity | ≥96% | [2] |

| Storage Conditions | Store long-term at 2-8°C in a cool, dry, well-ventilated area.[10][11] | |

| Synonyms | (S)-1-N-Boc-3-Cyano-Pyrrolidine, tert-butyl (3S)-3-cyanopyrrolidine-1-carboxylate | [2] |

Synthesis and Mechanistic Considerations

A prevalent and efficient method for synthesizing 1-N-Boc-3-cyanopyrrolidine involves a nucleophilic substitution reaction.[12] This section details the common pathway and the expert rationale behind the selection of reagents and conditions.

Synthetic Pathway: Nucleophilic Cyanation

The synthesis typically starts from a commercially available precursor, tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate. The mesylate group is an excellent leaving group, which is displaced by a cyanide anion.

Caption: General workflow for the synthesis of this compound.

Rationale for Experimental Choices

-

Choice of Leaving Group: The methylsulfonyloxy (mesylate) group is chosen for its exceptional ability to function as a leaving group. It is electron-withdrawing, which polarizes the C-O bond, and its departure results in a stable, resonance-delocalized mesylate anion. This makes the carbon atom highly susceptible to nucleophilic attack.

-

Nucleophile and Solvent: Sodium cyanide serves as the source of the cyanide nucleophile. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12] DMF is ideal because it effectively solvates the sodium cation while leaving the cyanide anion relatively "bare" and highly nucleophilic, thereby accelerating the rate of the Sɴ2 reaction.

-

Temperature: The reaction requires elevated temperatures (e.g., 100°C) to overcome the activation energy barrier for the substitution reaction, ensuring a reasonable reaction rate and high conversion to the desired product.[12]

Core Applications in Research and Development

The utility of this compound extends from its direct use as a chiral scaffold to its role as a precursor for other key functional groups.

Transformation of the Cyano Moiety

The true power of this intermediate lies in the chemical versatility of the nitrile group, which can be strategically transformed to access different classes of compounds.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. CAS 132945-78-9: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. golfcourse.uga.edu [golfcourse.uga.edu]

- 6. FCKeditor - Resources Browser [ohiotech.edu]

- 7. This compound | 132945-78-9 [chemicalbook.com]

- 8. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 9. chembk.com [chembk.com]

- 10. aksci.com [aksci.com]

- 11. 1-N-Boc-3-Cyanopyrrolidine - Protheragen [protheragen.ai]

- 12. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]

Introduction: The Strategic Value of a Chiral Building Block

An In-Depth Technical Guide to (S)-1-Boc-3-cyanopyrrolidine: Structure, Synthesis, and Application

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral intermediates are the foundational elements from which complex, biologically active molecules are constructed, where specific three-dimensional orientation is critical for therapeutic efficacy and safety.[1] Among these essential scaffolds, This compound (CAS: 132945-78-9) has emerged as a particularly valuable and versatile intermediate.

This technical guide offers a comprehensive examination of this compound, authored from the perspective of a Senior Application Scientist. We will dissect its molecular architecture and stereochemical significance, provide a field-proven synthetic protocol with detailed mechanistic rationale, and explore its applications in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this key molecule.

Part 1: Molecular Architecture and Stereochemical Integrity

The utility of this compound stems from the unique interplay of its three core components: the pyrrolidine ring, the stereodefined cyano group, and the tert-butyloxycarbonyl (Boc) protecting group.

-

The Pyrrolidine Core : The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in natural products and FDA-approved drugs.[2] Its non-aromatic, saturated structure provides a three-dimensional geometry that can effectively mimic natural amino acids like proline, enabling precise interactions with biological targets such as enzymes and receptors.[2]

-

The (S)-Stereocenter : The absolute configuration at the C3 position is critical. The "(S)" designation signifies a specific spatial arrangement of the cyano group, a feature that is essential for achieving stereoselectivity in subsequent synthetic steps.[1] The chirality of this building block is directly transferred to the final product, which is crucial for its biological activity and interaction with chiral biological systems.[3]

-

The Cyano Moiety (-C≡N) : The nitrile functional group at the C3 position is not merely a placeholder; it is a highly versatile synthetic handle.[4] It can be readily transformed into a variety of other functional groups, including primary amines (via reduction) or carboxylic acids (via hydrolysis), opening numerous pathways for molecular elaboration.[4] This versatility allows chemists to introduce diverse functionalities required for tuning a drug candidate's pharmacological profile.

-

The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[5] It effectively masks the nucleophilicity of the pyrrolidine nitrogen, preventing it from participating in unwanted side reactions.[5][6] The Boc group is renowned for its stability under a wide range of conditions (e.g., basic, nucleophilic, and reductive) while being easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[6][7] This robust yet labile nature is fundamental to its role in multi-step synthetic strategies.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis. The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 132945-78-9 | [3][8] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [3][8] |

| Molecular Weight | 196.25 g/mol | [3][8] |

| Appearance | Light brown to white solid or solidified mass | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC1 | [3] |

| InChI Key | VDDMCMFPUSCJNA-QMMMGPOBSA-N |

While actual spectra are instrument-dependent, a typical analysis would reveal:

-

¹H NMR : Characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), along with complex multiplets for the diastereotopic protons of the pyrrolidine ring.

-

¹³C NMR : Resonances corresponding to the quaternary and methyl carbons of the Boc group, the carbonyl carbon, the carbons of the pyrrolidine ring, and the distinct signal for the nitrile carbon (typically >110 ppm).

-

IR Spectroscopy : A sharp, characteristic absorption band for the nitrile (C≡N) stretch, typically appearing around 2240 cm⁻¹.

Part 2: A Validated Protocol for Stereospecific Synthesis

The reliable and scalable synthesis of this compound is critical for its application. The most common and robust method involves a nucleophilic substitution (Sₙ2) reaction, starting from the readily available chiral precursor, (S)-1-Boc-3-hydroxypyrrolidine.[9][10] This pathway ensures the retention of stereochemical integrity.

The workflow involves two key transformations:

-

Activation of the Hydroxyl Group : The hydroxyl group is a poor leaving group. It is first converted into a better leaving group, typically a mesylate or tosylate.

-

Nucleophilic Displacement : The activated intermediate is then treated with a cyanide salt to introduce the nitrile functionality.

Below is a detailed, self-validating experimental protocol based on established methodologies.[11]

Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Reaction: tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in N,N-dimethylformamide (100 mL).[11]

-

Reaction Setup : To a solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium cyanide (5.0 eq).

-

Causality Check : DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly reactive. A molar excess of sodium cyanide is used to drive the reaction to completion according to Le Châtelier's principle.

-

-

Heating : Stir the reaction mixture vigorously at 100°C for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).[11]

-

Causality Check : Heating provides the necessary activation energy for the nucleophilic substitution to overcome the energy barrier. An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen.

-

-

Quenching and Extraction : After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).[11]

-

Causality Check : Pouring into water quenches the reaction and dissolves the inorganic salts (excess NaCN and sodium mesylate byproduct). Ethyl acetate is a water-immiscible organic solvent that effectively extracts the desired organic product. Multiple extractions ensure maximum recovery.

-

-

Washing : Combine the organic phases and wash sequentially with water and saturated saline (brine).[11]

-

Causality Check : Washing with water removes residual DMF. The brine wash helps to remove any remaining water from the organic layer and initiates the drying process.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Causality Check : Anhydrous sodium sulfate is a neutral drying agent that removes trace water. Concentration under reduced pressure (rotary evaporation) removes the volatile ethyl acetate solvent without degrading the product.

-

-

Purification : Purify the resulting residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1).[11]

-

Causality Check : Column chromatography separates the target compound from any unreacted starting material or byproducts based on polarity, affording the pure product. A 98% yield has been reported for this transformation.[11]

-

Part 3: Applications in Drug Discovery

This compound is not an end product but a critical starting point for creating high-value pharmaceutical compounds. Its structure is embedded within a range of therapeutic agents, particularly those targeting the central nervous system.[12][13]

-

Monoamine Reuptake Inhibitors : The aminopyrrolidine scaffold, readily accessible from the cyano group via reduction, is a core component of molecules designed as monoamine reuptake inhibitors.[11] These drugs modulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain and are used to treat depression, anxiety, and other neurological disorders.

-

Enzyme Inhibitors : The pyrrolidine ring can serve as a proline mimetic, fitting into the active sites of enzymes that process proline-containing substrates. The cyano group or its derivatives can act as a key interacting moiety or "warhead." For example, cyanopyridine-based scaffolds have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[14] The synthesis of such complex inhibitors often relies on chiral building blocks like this compound to establish the correct stereochemistry for potent and selective binding.

Logical Pathway from Building Block to Therapeutic Target

Caption: From chiral intermediate to therapeutic action.

Conclusion and Future Outlook

This compound exemplifies the enabling power of a well-designed chiral building block. Its combination of a privileged heterocyclic core, a versatile functional handle, and a robust protecting group provides chemists with a reliable and powerful tool for the stereoselective synthesis of complex molecules. As drug discovery continues to venture into more complex and three-dimensional chemical spaces, the importance of intermediates like this will only grow.[2] Ongoing research into novel, more efficient catalytic methods for synthesizing chiral pyrrolidines promises to further expand the synthetic chemist's toolkit, enabling the rapid and divergent creation of next-generation therapeutics.[15][16]

References

- Vertex AI Search. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis.

- CymitQuimica. CAS 132945-78-9: this compound.

- UGA Golf Course. This compound.

- ChemicalBook. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0.

- Ningbo Inno Pharmchem Co.,Ltd. The Role of 1-N-Boc-3-Cyanopyrrolidine in Modern Organic Synthesis.

- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

- Sigma-Aldrich. (S)-(-)-1-Boc-3-aminopyrrolidine 95 147081-44-5.

- Benchchem. The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide.

- Organic Syntheses. A. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.

- PubMed. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. (2023-07-19).

- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.

- Chemistry Steps. Boc Protecting Group for Amines.

- J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08).

- Chem-Impex. (S)-1-Boc-3-(aminomethyl)pyrrolidine.

- Sigma-Aldrich. (R)-1-Boc-3-cyanopyrrolidine 96 132945-76-7.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Dalton Research Molecules. (S)-N-Boc-3-cyanopyrrolidine | CAS 132945-78-9.

- CHEMFISH TOKYO CO.,LTD. This compound - Chemical Intermediate.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of (S)-1-Boc-3-hydroxypyrrolidine in Drug Synthesis.

- PubChem. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939.

- Sigma-Aldrich. (S)-(+)-N-Boc-3-pyrrolidinol 97 101469-92-5.

- PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024-10-16).

- mzCloud. S N Boc 3 pyrrolidinol. (2015-03-30).

- PubMed. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation.

- Chemical Science (RSC Publishing). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2022-03-17).

- ResearchGate. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

- Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. CAS 132945-78-9: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 9. nbinno.com [nbinno.com]

- 10. (S)-1-N-叔丁氧羰基-3-羟基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]

- 12. golfcourse.uga.edu [golfcourse.uga.edu]

- 13. chemimpex.com [chemimpex.com]

- 14. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Boc-3-cyanopyrrolidine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-Boc-3-cyanopyrrolidine

This document provides a comprehensive technical overview of the essential spectroscopic data required for the unambiguous identification and quality assessment of this compound (CAS No: 132945-78-9).[1] As a chiral building block, this compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[2][3] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity and purity throughout the synthetic workflow. This guide synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and field-proven methodologies.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a defined stereocenter and two key functional groups: a tert-butoxycarbonyl (Boc) protecting group and a nitrile moiety. These features give rise to a distinct and predictable spectroscopic fingerprint. The Boc group, a carbamate, introduces characteristic carbonyl and C-O vibrations in the IR spectrum and a prominent singlet for the nine equivalent protons in the ¹H NMR spectrum. The electron-withdrawing nature of the nitrile group influences the chemical shifts of nearby protons and carbons in the pyrrolidine ring.

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

Ionization and Fragmentation Analysis

For a molecule like this compound (MW = 196.25 g/mol ), a soft ionization technique such as Electrospray Ionization (ESI) is ideal to observe the intact molecular ion.

[1][2]Table 4: Predicted ESI-MS Data (Positive Ion Mode)

| m/z Value | Ion | Interpretation |

| 197.13 | [M+H]⁺ | Protonated molecular ion |

| 219.11 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 141.08 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| 97.08 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 amu) |

Interpretation Insight: In positive ion mode ESI-MS, the most abundant peak is often the protonated molecule [M+H]⁺. The presence of a sodium adduct [M+Na]⁺ is also very common and serves as further confirmation of the molecular weight. Key fragmentation pathways for Boc-protected amines involve the characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da), providing strong evidence for the presence of this protecting group.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. 2[4]. Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition:

-

Operate the ESI source in positive ion mode. Causality: The nitrogen atom in the pyrrolidine ring is basic and readily accepts a proton, making positive ion mode highly sensitive for this class of compounds.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to corroborate the structure.

Caption: General workflow for ESI-MS analysis.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the presence of the Boc group. IR spectroscopy provides rapid verification of the critical nitrile and carbamate functional groups. Finally, mass spectrometry confirms the molecular weight and offers structural validation through predictable fragmentation patterns. Together, these methods form a robust analytical workflow, ensuring the identity, purity, and quality of this important synthetic intermediate for its application in research and development.

References

- BenchChem. (2025). Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- Wade, L.G. (2006). INFRARED SPECTROSCOPY (IR). Michigan State University.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Protheragen. (n.d.). 1-N-Boc-3-Cyanopyrrolidine.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- CHEMFISH TOKYO CO.,LTD. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). (R)-1-Boc-3-cyanopyrrolidine 96%.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Scholars Research Library. (2011). Der Pharma Chemica.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- NIH. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

Sources

- 1. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 2. 1-N-Boc-3-Cyanopyrrolidine - Protheragen [protheragen.ai]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

(S)-1-Boc-3-Cyanopyrrolidine: A Cornerstone Chiral Building Block for Modern Drug Discovery

An In-Depth Technical Guide

Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of stereocenters into this scaffold is critical, as the biological activity of enantiomers can differ dramatically.[] (S)-1-Boc-3-cyanopyrrolidine has emerged as an exceptionally valuable chiral building block, providing a synthetically versatile and stereochemically defined starting point for complex molecular architectures.[4][] Its structure, featuring a Boc-protected nitrogen for controlled reactivity and a strategically placed nitrile group, allows for a diverse array of chemical transformations. This guide provides an in-depth analysis of the synthesis and application of this key intermediate, detailing field-proven protocols and explaining the causal logic behind experimental choices for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Importance

This compound, or tert-butyl (S)-3-cyanopyrrolidine-1-carboxylate, is a stable, crystalline solid at room temperature. The strategic combination of its structural features makes it a powerhouse in asymmetric synthesis.

-

The (S)-Stereocenter: Provides the crucial chirality that is often essential for specific and potent interactions with biological targets like enzymes and receptors.[]

-

The Boc Protecting Group: This tert-butoxycarbonyl group ensures the pyrrolidine nitrogen is deactivated, preventing unwanted side reactions and allowing for selective manipulation of the nitrile functionality. It can be removed under acidic conditions in later synthetic steps.

-

The Cyano Group: This versatile functional group is the cornerstone of the building block's utility. It is an electrophilic handle that can be transformed into a variety of other essential functionalities, most notably primary amines and carboxylic acids, without disturbing the adjacent stereocenter.[6][7]

| Property | Value |

| CAS Number | 476493-40-0 |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| Appearance | White to off-white solid |

| Optical Purity | Typically ≥98% ee |

Synthesis of the Core Building Block

The most common laboratory-scale synthesis involves a nucleophilic substitution reaction, showcasing a straightforward method to establish the key cyano-pyrrolidine structure.

Protocol 2.1: Synthesis of this compound

This protocol describes the synthesis from a commercially available hydroxyl precursor via activation and cyanide displacement.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow from the hydroxyl precursor to the target nitrile.

Step-by-Step Methodology:

-

Activation of the Hydroxyl Group:

-

Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise, ensuring the temperature remains below 5°C. Causality: The mesyl group is an excellent leaving group, making the C3 position highly susceptible to nucleophilic attack. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work up the reaction by washing with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

-

-

Nucleophilic Displacement with Cyanide:

-

Dissolve the crude (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in N,N-dimethylformamide (DMF).

-

Add sodium cyanide (NaCN, 5 equivalents). Causality: A polar aprotic solvent like DMF is used to dissolve the ionic nucleophile. A large excess of NaCN is employed to drive the Sₙ2 reaction to completion.

-

Heat the reaction mixture to 100°C and stir for 16 hours.[8]

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).[8]

-

Combine the organic phases, wash with water and brine, and dry over anhydrous Na₂SO₄.[8]

-

Filter and concentrate the solvent. Purify the resulting residue by column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to afford pure this compound.[8] A typical yield is around 98%.[8]

-

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in the diverse transformations of its nitrile group.

Reduction to (S)-1-Boc-3-(aminomethyl)pyrrolidine

The reduction of the nitrile to a primary amine is arguably its most important transformation, creating a chiral diamine scaffold crucial for many therapeutic agents.[9]

Workflow Diagram: Nitrile Reduction to Primary Amine

Caption: Reduction of the nitrile using lithium aluminum hydride (LiAlH₄).

Protocol 3.1: LiAlH₄ Reduction of the Nitrile

-

Setup: Suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) and cool to 0°C. Causality: LiAlH₄ is a powerful, non-selective reducing agent that reacts violently with water; hence, anhydrous conditions are critical. The reaction is highly exothermic, necessitating initial cooling.

-

Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Quenching (Fieser workup): Cool the reaction back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific workup procedure is crucial for safety and for precipitating the aluminum salts into a granular, easily filterable solid, simplifying purification.

-

Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-3-(aminomethyl)pyrrolidine, which is often pure enough for subsequent steps.[9]

| Reduction Method | Reagents & Conditions | Advantages | Disadvantages |

| Hydride Reduction | LiAlH₄ in THF | High yield, reliable | Requires stringent anhydrous conditions, highly reactive |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂, high pressure | "Greener" process, scalable | May require high pressure equipment, potential for catalyst poisoning |

Hydrolysis to (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Hydrolysis of the nitrile provides access to the corresponding chiral carboxylic acid, another fundamental building block. This can be achieved under either acidic or basic conditions.[10][11]

Protocol 3.2: Acid-Catalyzed Hydrolysis

-

Reaction: Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

-

Heating: Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours. The reaction first forms an intermediate amide, which is then further hydrolyzed to the carboxylic acid.[7]

-

Isolation: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with an organic solvent like ethyl acetate.

-

Purification: Dry the organic extracts over Na₂SO₄, filter, and concentrate. The crude acid can be purified by recrystallization or chromatography. Note: Under harsh acidic conditions, cleavage of the Boc group can occur. A two-step process (hydrolysis to the amide followed by hydrolysis of the amide) may offer better control.

Application in the Synthesis of Enzyme Inhibitors

The derivatives of this compound are pivotal in the synthesis of high-value pharmaceutical agents, particularly enzyme inhibitors.

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors The cyanopyrrolidine moiety itself is a key pharmacophore in a class of DPP-4 inhibitors used to treat type-2 diabetes, such as Vildagliptin and Saxagliptin.[12][13] The nitrile group forms a reversible covalent bond with the catalytic serine residue in the DPP-4 enzyme active site.[]

Workflow Diagram: Synthesis of a Vildagliptin Analog

Caption: Final coupling step in the synthesis of a DPP-4 inhibitor.

B. Poly(ADP-ribose) Polymerase (PARP) Inhibitors PARP inhibitors are a targeted cancer therapy, and many advanced candidates incorporate chiral pyrrolidine scaffolds derived from this compound.[15] The (S)-1-Boc-3-(aminomethyl)pyrrolidine derivative is commonly used to introduce a basic side chain that interacts with the enzyme's active site, improving potency and pharmacokinetic properties.[15][16] For example, it can be coupled to a core scaffold, such as a 1H-thieno[3,4-d]imidazole-4-carboxamide, to generate potent PARP-1 inhibitors.[15]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and enabling tool in modern synthetic and medicinal chemistry. Its stereochemical purity and the synthetic flexibility of the nitrile group provide a reliable and efficient pathway to a multitude of more complex chiral building blocks, including primary amines and carboxylic acids. The successful application of these derivatives in the synthesis of marketed drugs and clinical candidates, such as DPP-4 and PARP inhibitors, firmly establishes its role as a cornerstone for the development of next-generation therapeutics. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage the full potential of this invaluable chiral synthon.

References

- This compound - UGA Golf Course.

- 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 - ChemicalBook.

- [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed.

- Design principles of long-acting DPP-4 inhibitors - BOC Sciences.

- This compound - People.

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. Available at: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC - NIH. Available at: [Link]

- (S)-1-Boc-3-(aminomethyl)pyrrolidine - Chem-Impex.

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. Available at: [Link]

-

Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold - University of Nottingham - UK. Available at: [Link]

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - ResearchGate. Available at: [Link]

-

Reactions of Nitriles - Chemistry Steps. Available at: [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. Available at: [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. Available at: [Link]

-

EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Nikita O. Derkach,1 Kostiantyn V. Levchenko,1 Ievgenii - ChemRxiv. Available at: [Link]

-

Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed. Available at: [Link]

-

Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Available at: [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. Available at: [Link]

-

One-Pot Double [3 + 2] Cycloadditions for Diastereoselective Synthesis of Pyrrolidine-Based Polycyclic Systems - ResearchGate. Available at: [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

-

20.7: Chemistry of Nitriles. Available at: [Link]

-

Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines - PMC - NIH. Available at: [Link]

- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents.

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed. Available at: [Link]

-

Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - Beilstein Journals. Available at: [Link]

-

Nitriles: Reactions Forming and Reactions of - YouTube. Available at: [Link]

-

1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate. Available at: [Link]

-

20.11 Synthesis and Reactions of Nitriles - Chad's Prep. Available at: [Link]

-

20.13 Synthesis and Reactions of Nitriles - YouTube. Available at: [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. Available at: [Link]

-

Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles - NIH. Available at: [Link]

-

Recent applications of click chemistry in drug discovery - PubMed. Available at: [Link]

-

Catalytic Cycloaddition Reactions: Coming Full Circle | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. golfcourse.uga.edu [golfcourse.uga.edu]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-Boc-3-cyanopyrrolidine: A Cornerstone Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient development of novel therapeutic agents. Among the vast arsenal of available building blocks, (S)-1-Boc-3-cyanopyrrolidine has distinguished itself as a uniquely versatile and powerful scaffold. Its inherent chirality, orthogonally protected amine, and synthetically malleable nitrile group provide an exceptional platform for generating molecular diversity and accessing complex, biologically relevant structures. This guide offers a deep technical dive into the applications of this compound, moving beyond a simple catalog of reactions to explain the causality behind its use in constructing key pharmacophores and its role in the synthesis of marketed drugs.

The Molecular Advantage: Deconstructing this compound

The utility of this compound stems from the synergistic interplay of its three key structural features: the pyrrolidine ring, the stereocenter, and the cyano/Boc functionalities.

-

The Pyrrolidine Scaffold: This five-membered nitrogenous heterocycle is a privileged structure in medicinal chemistry. Its non-planar, puckered conformation allows for the precise spatial projection of substituents, facilitating optimal interactions with biological targets. Furthermore, the pyrrolidine motif often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, compared to carbocyclic analogs.

-

The (S)-Stereocenter: Biological systems are inherently chiral. The presentation of a molecule with a specific three-dimensional orientation is critical for potent and selective interaction with target proteins.[1] The fixed (S)-configuration at the C3 position provides a crucial chiral handle, enabling the synthesis of enantiomerically pure compounds and avoiding the complications of isomeric mixtures, which can lead to off-target effects or reduced efficacy.[1][2]

-

Orthogonal Functionality: The tert-butoxycarbonyl (Boc) protecting group and the cyano group offer robust, orthogonal chemical handles. The Boc group provides stable protection for the secondary amine under a wide range of reaction conditions but can be cleanly removed under mild acidic conditions.[3][4] The cyano group is a remarkably versatile precursor to a multitude of other functionalities, allowing for extensive Structure-Activity Relationship (SAR) exploration from a single, common intermediate.[3]

Caption: Key structural features conferring versatility.

Core Synthetic Transformations and Protocols

The true power of this compound is realized through the chemical transformations of its cyano group. This functionality serves as a masked synthon for amines, carboxylic acids, and tetrazoles—all critical pharmacophoric elements.

Reduction to Chiral 3-(Aminomethyl)pyrrolidines

The most common transformation is the reduction of the nitrile to a primary amine. This provides access to chiral 1,3-disubstituted pyrrolidines, a key motif in neuroscience and peptide-based therapeutics.[2] The resulting aminomethyl group can be further elaborated via acylation, alkylation, or sulfonylation to probe interactions with the target protein.

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or THF), add a catalytic amount of Raney Nickel (5-10 mol%) or Palladium on Carbon (5-10 mol%).

-

Hydrogenation: The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (typically 50-100 psi). The reaction is agitated at room temperature until analytical monitoring (TLC or LC-MS) indicates complete consumption of the starting material.

-

Workup: The reaction mixture is carefully filtered through a pad of celite to remove the catalyst. The filter pad should be kept wet with the solvent to prevent ignition of the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, which is often of sufficient purity for subsequent steps.

Caption: Reduction of the nitrile to a primary amine.

Hydrolysis to Chiral Pyrrolidine-3-carboxylic Acids

Hydrolysis of the nitrile furnishes the corresponding carboxylic acid. This transformation is fundamental for creating peptide mimics or introducing an acidic group for salt formation or interaction with basic residues in a protein binding pocket.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: A solution of this compound (1.0 eq) in a concentrated aqueous acid (e.g., 6M HCl or 48% HBr) is heated to reflux (typically 100-110 °C).

-

Monitoring: The reaction is monitored by LC-MS for the disappearance of the starting material and the formation of the product. This can take several hours.

-

Workup and Isolation: Upon completion, the mixture is cooled to room temperature and concentrated in vacuo. The residue can be triturated with a solvent like diethyl ether or acetone to induce crystallization of the product, (S)-1-Boc-pyrrolidine-3-carboxylic acid. Alternatively, the pH can be adjusted, and the product extracted with an organic solvent.

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Cycloaddition to Tetrazoles

The tetrazole ring is a widely recognized bioisostere of the carboxylic acid group. It maintains the acidic proton but offers a different spatial arrangement and often improved metabolic stability and oral bioavailability. The conversion of the nitrile to a tetrazole is therefore a key strategy in lead optimization.

Experimental Protocol: [3+2] Cycloaddition

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add an azide source, typically sodium azide (1.5-3.0 eq), and a catalyst such as zinc bromide or ammonium chloride (1.0-1.5 eq).

-

Heating: The reaction mixture is heated to a high temperature (typically 120-150 °C) and stirred until the reaction is complete as judged by LC-MS.

-

Workup: The mixture is cooled and then carefully acidified with an aqueous acid (e.g., 1M HCl), which protonates the tetrazole and quenches any excess azide.

-

Isolation: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Caption: Conversion of the nitrile to a tetrazole bioisostere.

Application in Marketed Pharmaceuticals: The Case of Tofacitinib